molecular formula C5H10O5 B13844688 D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4

D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4

Cat. No.: B13844688
M. Wt: 154.10 g/mol
InChI Key: PYMYPHUHKUWMLA-WZVWODFISA-N
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Description

D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4: is a stable isotope-labeled compound of ribose, a naturally occurring sugar. This compound is specifically labeled with carbon-13 at the 2, 3, 4, and 5 positions, making it a valuable tool in various scientific research fields. The molecular formula of D-Ribose-2,3,4,5-13C4 is 13C4CH10O5, and it has a molecular weight of 154.10 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-2,3,4,5-13C4 typically involves the incorporation of carbon-13 isotopes into the ribose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of D-Ribose-2,3,4,5-13C4 involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: D-Ribose-2,3,4,5-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: Common reagents used in the reactions of D-Ribose-2,3,4,5-13C4 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the reactions of D-Ribose-2,3,4,5-13C4 depend on the type of reaction. For example, oxidation reactions may yield ribonic acid derivatives, while reduction reactions can produce ribitol .

Scientific Research Applications

D-Ribose-2,3,4,5-13C4 has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a tracer in metabolic studies to understand the pathways and mechanisms of ribose metabolism. The carbon-13 labeling allows for precise tracking of the compound in various chemical reactions .

Biology: In biological research, D-Ribose-2,3,4,5-13C4 is used to study the role of ribose in cellular processes, including energy production and nucleic acid synthesis. It helps in elucidating the metabolic pathways involving ribose .

Medicine: In medicine, this compound is used in research related to metabolic disorders and diseases where ribose metabolism is affected. It aids in the development of diagnostic tools and therapeutic strategies .

Industry: In the industrial sector, D-Ribose-2,3,4,5-13C4 is used in the production of labeled compounds for research and development purposes. It is also utilized in quality control processes to ensure the accuracy and reliability of analytical methods .

Mechanism of Action

The mechanism of action of D-Ribose-2,3,4,5-13C4 involves its incorporation into metabolic pathways where ribose plays a crucial role. The carbon-13 labeling allows researchers to track the compound’s movement and interactions within these pathways. Molecular targets include enzymes involved in ribose metabolism, such as ribokinase and ribose-5-phosphate isomerase .

Comparison with Similar Compounds

  • D-Ribose
  • D-[1-13C]Ribose
  • D-[5-13C]Ribose
  • D-[1,2,3,4,5-13C5]Ribose

Comparison: D-Ribose-2,3,4,5-13C4 is unique due to its specific labeling at the 2, 3, 4, and 5 positions with carbon-13. This specific labeling provides distinct advantages in metabolic studies, allowing for detailed tracking and analysis of ribose’s role in various biochemical processes. In contrast, other labeled ribose compounds may have different labeling patterns, which can be useful for other types of studies but may not provide the same level of detail in certain applications .

Properties

Molecular Formula

C5H10O5

Molecular Weight

154.10 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1,3+1,4+1,5+1

InChI Key

PYMYPHUHKUWMLA-WZVWODFISA-N

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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